2,4-Dinitrophenol 2,4-Dinitrophenol Dinitrophenols are a class of manufactured chemicals that do not occur naturally in the environment. There are six different dinitrophenols. The most commercially important dinitrophenol, 2,4-di-nitrophenol (DNP), is a yellow solid with no smell. It is used in making dyes, wood preservatives, explosives, insect control substances, and other chemicals, and as a photographic developer. It was used in diet pills in the 1930s but was banned for this use in 1938. It may be sold under several trade names, including Caswell No. 392, Sulfo Black B, and Nitro Kleenup. Use of trade names is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U.S. Department of Health and Human Services.
2,4-dinitrophenol appears as solid yellow crystals. Explosive when dry or with less than 15% water. The primary hazard is from blast of an instantaneous explosion and not flying projectiles and fragments. slightly soluble in water and soluble in ether and solutions of sodium or potassium hydroxide.
2,4-dinitrophenol is a dinitrophenol having the nitro groups at the 2- and 4-positions. It has a role as an oxidative phosphorylation inhibitor, a bacterial xenobiotic metabolite, an antiseptic drug, an allergen and a geroprotector. It is a conjugate acid of a 2,4-dinitrophenol(1-).
A toxic dye, chemically related to trinitrophenol (picric acid), used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation. It is also used as a metabolic stimulant. (Stedman, 26th ed)
2,4-Dinitrophenol is used in the manufacture of dyes, wood preservatives, and as a pesticide. The acute (short-term) effects of 2,4-dinitrophenol in humans through oral exposure are nausea, vomiting, sweating, dizziness, headaches, and loss of weight. Chronic (long-term) oral exposure to 2,4-dinitrophenol in humans has resulted in the formation of cataracts and skin lesions, weight loss, and has caused effects on the bone marrow, central nervous system (CNS), and cardiovascular system. Limited or no information is available on the developmental, reproductive, or carcinogenic effects of 2,4-dinitrophenol in humans. EPA has not classified 2,4-dinitrophenol for carcinogenicity.
2,4-Dinitrophenol is a natural product found in Nocardioides and Apis cerana with data available.
2,4-Dinitrophenol, also called DNP is a yellow solid with no known smell. It dissolves slightly in water. DNP present in water and soil as a pollutant does not easily evaporate to air. It uncouples oxidative phosphorylation by carrying protons across the mitochondrial membrane, leading to a rapid consumption of energy without generation of ATP. 2,4-DNP was used in the 1930s as a weightreduction drug, but this was discontinued in 1938 because of the many reports of adverse effects in people who used it. (L168, L169)
Brand Name: Vulcanchem
CAS No.: 51-28-5
VCID: VC20848882
InChI: InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O
Molecular Formula: C6H4N2O5
C6H4N2O5
C6H3(OH)(NO2)2
Molecular Weight: 184.11 g/mol

2,4-Dinitrophenol

CAS No.: 51-28-5

Cat. No.: VC20848882

Molecular Formula: C6H4N2O5
C6H4N2O5
C6H3(OH)(NO2)2

Molecular Weight: 184.11 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dinitrophenol - 51-28-5

Specification

Description Dinitrophenols are a class of manufactured chemicals that do not occur naturally in the environment. There are six different dinitrophenols. The most commercially important dinitrophenol, 2,4-di-nitrophenol (DNP), is a yellow solid with no smell. It is used in making dyes, wood preservatives, explosives, insect control substances, and other chemicals, and as a photographic developer. It was used in diet pills in the 1930s but was banned for this use in 1938. It may be sold under several trade names, including Caswell No. 392, Sulfo Black B, and Nitro Kleenup. Use of trade names is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U.S. Department of Health and Human Services.
2,4-dinitrophenol appears as solid yellow crystals. Explosive when dry or with less than 15% water. The primary hazard is from blast of an instantaneous explosion and not flying projectiles and fragments. slightly soluble in water and soluble in ether and solutions of sodium or potassium hydroxide.
2,4-dinitrophenol is a dinitrophenol having the nitro groups at the 2- and 4-positions. It has a role as an oxidative phosphorylation inhibitor, a bacterial xenobiotic metabolite, an antiseptic drug, an allergen and a geroprotector. It is a conjugate acid of a 2,4-dinitrophenol(1-).
A toxic dye, chemically related to trinitrophenol (picric acid), used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation. It is also used as a metabolic stimulant. (Stedman, 26th ed)
2,4-Dinitrophenol is used in the manufacture of dyes, wood preservatives, and as a pesticide. The acute (short-term) effects of 2,4-dinitrophenol in humans through oral exposure are nausea, vomiting, sweating, dizziness, headaches, and loss of weight. Chronic (long-term) oral exposure to 2,4-dinitrophenol in humans has resulted in the formation of cataracts and skin lesions, weight loss, and has caused effects on the bone marrow, central nervous system (CNS), and cardiovascular system. Limited or no information is available on the developmental, reproductive, or carcinogenic effects of 2,4-dinitrophenol in humans. EPA has not classified 2,4-dinitrophenol for carcinogenicity.
2,4-Dinitrophenol is a natural product found in Nocardioides and Apis cerana with data available.
2,4-Dinitrophenol, also called DNP is a yellow solid with no known smell. It dissolves slightly in water. DNP present in water and soil as a pollutant does not easily evaporate to air. It uncouples oxidative phosphorylation by carrying protons across the mitochondrial membrane, leading to a rapid consumption of energy without generation of ATP. 2,4-DNP was used in the 1930s as a weightreduction drug, but this was discontinued in 1938 because of the many reports of adverse effects in people who used it. (L168, L169)
CAS No. 51-28-5
Molecular Formula C6H4N2O5
C6H4N2O5
C6H3(OH)(NO2)2
Molecular Weight 184.11 g/mol
IUPAC Name 2,4-dinitrophenol
Standard InChI InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H
Standard InChI Key UFBJCMHMOXMLKC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O
Boiling Point Sublimes (when carefully heated) (NTP, 1992)
Sublimes
Colorform Pale yellow platelets or leaflets from water
Yellowish to yellow orthorhombic crystals
Melting Point 234 to 237 °F (NTP, 1992)
114.8 °C
112 °C

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